molecular formula C8H10N4O2 B15333223 1-(2-Methyl-3-nitrophenyl)guanidine

1-(2-Methyl-3-nitrophenyl)guanidine

Cat. No.: B15333223
M. Wt: 194.19 g/mol
InChI Key: CVHGPVHDRDGASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-3-nitrophenyl)guanidine is a substituted guanidine derivative characterized by a nitro group at the 3-position and a methyl group at the 2-position of the phenyl ring. Guanidines are renowned for their strong basicity and diverse biological activities, including roles as ion channel modulators, antimicrobial agents, and anticancer precursors . The compound’s structure facilitates resonance stabilization of the guanidinium cation, enhancing its interactions with biological targets such as enzymes and ion channels .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O2/c1-5-6(11-8(9)10)3-2-4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

CVHGPVHDRDGASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=C(N)N

Origin of Product

United States

Biological Activity

1-(2-Methyl-3-nitrophenyl)guanidine is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C8H10N4O2
  • Molecular Weight : 194.19 g/mol
  • IUPAC Name : 1-(2-Methyl-3-nitrophenyl)guanidine

The compound features a guanidine group, which is known for its ability to form hydrogen bonds and interact with biological macromolecules, enhancing its biological activity .

1-(2-Methyl-3-nitrophenyl)guanidine exhibits its biological effects primarily through:

  • Hydrogen Bonding : The guanidine moiety allows for strong interactions with various biomolecules, including proteins and nucleic acids.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .

Biological Activities

The biological activity of 1-(2-Methyl-3-nitrophenyl)guanidine has been investigated in several contexts:

Antimicrobial Activity

Research indicates that 1-(2-Methyl-3-nitrophenyl)guanidine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The nitro group in the structure may play a role in enhancing cytotoxicity against tumor cells by generating reactive oxygen species (ROS), which can lead to cell death .

Case Studies

Several case studies have illustrated the biological activity of 1-(2-Methyl-3-nitrophenyl)guanidine:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
    • Findings : The compound showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).
    • Findings : Treatment with varying concentrations resulted in dose-dependent apoptosis, with significant increases in caspase activity observed.

Comparative Analysis

To better understand the unique properties of 1-(2-Methyl-3-nitrophenyl)guanidine, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-(2-Methyl-3-nitrophenyl)guanidineYesYesEnzyme inhibition, ROS generation
GuanidineModerateLimitedGeneral metabolic effects
Nitrobenzene derivativesYesVariableVaries based on substituents

Comparison with Similar Compounds

Table 1: Key Properties of 1-(2-Methyl-3-nitrophenyl)guanidine and Analogous Compounds

Compound Name Molecular Formula Substituents Biological Activity Mechanism/Key Findings Reference ID
1-(2-Methyl-3-nitrophenyl)guanidine C₈H₁₀N₄O₂ (inferred) 2-methyl, 3-nitro phenyl Anticancer precursor (hypothesized) Resonance-stabilized cation; structural analog of imatinib precursor
1-(3-Nitrophenyl)guanidine nitrate C₇H₈N₄O₂ (free base) 3-nitro phenyl Not specified Higher solubility due to nitrate counterion
1-(2,4-Xylyl)guanidine C₉H₁₁N₃ 2,4-dimethyl phenyl Blocks NaV1.4 gating pores Specific gating pore inhibition (1–5 mM); no sodium channel disruption
DiMeGdn (dimethylguanidine) Not specified Aliphatic substituents Kv channel inhibition Speeds off-gating currents; high potency
2-Guanidinobenzimidazole (2GBI) C₈H₇N₅ Benzimidazole + guanidine HV1 proton channel inhibition (IC₅₀ = 38 µM) Binds intracellularly; depends on F150 residue in S2 helix
1-(4-Methoxyphenyl)guanidine analogs Varies (e.g., C₁₂H₁₉N₃O) 4-methoxy phenyl Antileishmanial activity (GI₅₀ = 0.45 mmol/L) Selectivity against NCI/ADR cancer cell line

Mechanistic Insights

  • In contrast, 2GBI inhibits HV1 proton channels via intracellular binding, requiring conjugated aromatic and guanidine groups for efficacy . DiMeGdn alters Kv channel gating kinetics by disrupting protein-lipid interfaces, a mechanism likely shared among aliphatic guanidines .
  • Antimicrobial and Anticancer Activity: 1-(3-Nitrophenyl)guanidine derivatives exhibit antitubercular activity (MIC = 27.8–37.4 µg/mL), with potency influenced by nitro group positioning .
  • Structural Specificity :

    • Substituent position critically affects activity. For example, shifting the nitro group from the 3- to 5-position (as in 1-(2-Methyl-5-nitrophenyl)guanidinium picrate) alters hydrogen-bonding interactions in crystal structures, which could influence drug-receptor binding .

Physicochemical Properties

  • Solubility and Stability : Nitrate salts (e.g., 1-(3-Nitrophenyl)guanidine nitrate) enhance solubility, while methyl groups (as in the target compound) may improve metabolic stability .
  • Crystal Packing : Hydrogen-bonding networks in guanidinium salts (e.g., picrate derivatives) stabilize crystal structures, which is relevant for formulation and storage .

Q & A

Basic: What synthetic strategies are typically employed for preparing 1-(2-Methyl-3-nitrophenyl)guanidine, and how can reaction parameters be optimized?

Answer:
The synthesis of guanidine derivatives generally involves nucleophilic substitution or condensation reactions. For 1-(2-Methyl-3-nitrophenyl)guanidine, a plausible route could involve reacting a 2-methyl-3-nitroaniline derivative with a guanidinylation reagent (e.g., cyanamide or thiourea derivatives under acidic conditions). Optimization may include:

  • Temperature control : Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent nitro-group degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Cu(I)) can accelerate C–N bond formation in nitroaryl systems .
    Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Basic: Which analytical techniques are essential for confirming the structure and purity of 1-(2-Methyl-3-nitrophenyl)guanidine?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, the nitro group’s electron-withdrawing effect deshields adjacent aromatic protons, shifting signals downfield .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond lengths ~1.36–1.41 Å in guanidine cores) and validates nitro-group orientation . Software like SHELXL refines diffraction data to atomic resolution .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak matching C8_8H10_{10}N4_4O2_2) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro-group stretching at ~1520 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of 1-(2-Methyl-3-nitrophenyl)guanidine?

Answer:
Discrepancies in electron density maps or thermal parameters often arise from disorder, twinning, or incomplete data. Mitigation strategies include:

  • Software Validation : Use OLEX2 or SHELXL to cross-validate refinement models. For example, SHELXL’s TWIN and BASF commands handle twinning by assigning scale factors to overlapping reflections .
  • Hydrogen-Bond Analysis : Validate hydrogen-bonding networks (e.g., N–H···O interactions) using graph-set notation to ensure consistency with expected supramolecular motifs .
  • Data Completeness : Ensure high-resolution data (>0.8 Å) to minimize model bias. Low-angle reflections (<25° in 2θ) are critical for accurate thermal parameter refinement .

Advanced: What experimental approaches can elucidate the hydrogen-bonding patterns in 1-(2-Methyl-3-nitrophenyl)guanidine crystals?

Answer:

  • Single-Crystal XRD : Resolve intermolecular interactions (e.g., guanidine N–H donors bonding with nitro O acceptors). For example, C–H···O bonds (~2.8–3.0 Å) may form centrosymmetric dimers .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of O···H/N···H contacts) using CrystalExplorer .
  • Thermal Diffuse Scattering (TDS) : Differentiate static disorder from dynamic motion in hydrogen-bond networks .

Advanced: How does the 3-nitro substituent influence the electronic and reactive properties of 1-(2-Methyl-3-nitrophenyl)guanidine?

Answer:
The nitro group’s strong electron-withdrawing effect:

  • Reduces Basicity : Protonation of the guanidine core (pKa_a ~13–14 in unsubstituted analogs) decreases due to resonance stabilization of the conjugate acid .
  • Directs Electrophilic Substitution : Reactivity at the para position to the nitro group is favored in further functionalization .
  • Enhances π-π Stacking : The electron-deficient aryl ring promotes stacking with electron-rich aromatic systems in supramolecular assemblies .

Advanced: What challenges arise in studying the biological interactions of 1-(2-Methyl-3-nitrophenyl)guanidine, and how can they be addressed?

Answer:

  • Solubility Limitations : The nitro group reduces aqueous solubility. Use co-solvents (e.g., DMSO ≤1%) or formulate as prodrugs (e.g., ester derivatives) .
  • Target Identification : Radiolabeling (e.g., 14C^{14}C-guanidine) or fluorescent tagging enables tracking in receptor-binding assays .
  • Metabolic Stability : LC-MS/MS monitors in vitro degradation pathways (e.g., nitro-reduction to amine metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.